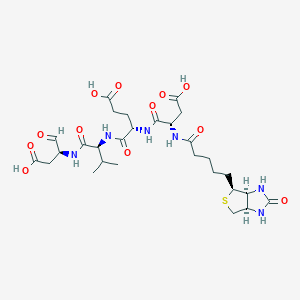

Biotin-DEVD-CHO

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17-,18-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYOANDLKBWUGA-AUJWPLEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N6O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349376 | |

| Record name | Biotin-DEVD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178603-73-1 | |

| Record name | Biotin-DEVD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to Biotin-DEVD-CHO

For Immediate Release

A Deep Dive into the Mechanism and Application of a Key Apoptosis Research Tool

This technical guide offers an in-depth exploration of the mechanism of action of Biotin-DEVD-CHO, a critical tool for researchers, scientists, and drug development professionals investigating the intricate pathways of apoptosis. Through a detailed examination of its constituent parts and their synergistic function, this document provides a comprehensive understanding of how this molecule facilitates the study of caspase activity.

Core Mechanism of Action

Biotin-DEVD-CHO is a tripartite molecule meticulously designed for the specific and efficient targeting of key executioner caspases. Its mechanism is rooted in the distinct functions of its three core components: the DEVD tetrapeptide, the reactive aldehyde group (CHO), and the biotin tag.

-

DEVD Tetrapeptide: The Specificity Determinant: The sequence Asp-Glu-Val-Asp (DEVD) is a specific recognition motif for caspase-3 and caspase-7, two pivotal enzymes in the apoptotic cascade.[1][2] This tetrapeptide sequence mimics the natural cleavage site in Poly (ADP-ribose) polymerase (PARP), a well-established substrate for these caspases.[2] This inherent specificity ensures that Biotin-DEVD-CHO preferentially binds to these executioner caspases, minimizing off-target effects.

-

Aldehyde (CHO) Group: The Inhibitory Warhead: The terminal carboxyl-aldehyde (CHO) group functions as a potent, reversible covalent inhibitor.[2] Upon binding of the DEVD sequence to the active site of the caspase, the aldehyde group forms a thiohemiacetal adduct with the catalytic cysteine residue within the enzyme's active site. This covalent modification effectively blocks the catalytic activity of the caspase, halting the apoptotic signaling cascade.

-

Biotin Tag: The Affinity Handle: The biotin molecule serves as a high-affinity tag, enabling the detection and isolation of the inhibitor-bound caspases.[3] Biotin exhibits an exceptionally strong and specific interaction with avidin and streptavidin proteins.[3] This property is leveraged in various biochemical assays to purify active caspases from cell lysates for downstream analysis.[3][4]

The synergistic action of these three components makes Biotin-DEVD-CHO a versatile tool for both inhibiting caspase activity and for affinity-based detection and purification of active caspases.[4]

Quantitative Analysis of Caspase Inhibition

| Caspase Target | Inhibition Constant (Ki) | IC50 |

| Caspase-3 | 0.23 nM | 3.04 nM |

| Caspase-7 | 1.6 nM | 3.54 nM |

| Caspase-6 | - | 122 nM |

| Caspase-8 | - | >10,000 nM |

| Caspase-9 | - | >10,000 nM |

| Caspase-1 | - | >10,000 nM |

| Caspase-4 | - | >10,000 nM |

| Caspase-5 | - | >10,000 nM |

| Caspase-10 | - | >10,000 nM |

| Caspase-14 | - | >10,000 nM |

Data for Ac-DEVD-CHO compiled from multiple sources.[5][6][7][8]

Visualizing the Molecular Interactions and Workflows

To further elucidate the mechanism and application of Biotin-DEVD-CHO, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Figure 1: Signaling pathway of apoptosis and its inhibition by Biotin-DEVD-CHO.

Figure 2: Experimental workflow for affinity purification of active caspases.

Detailed Experimental Protocols

The following protocols provide a framework for the utilization of Biotin-DEVD-CHO in key experimental applications.

Affinity Purification of Active Caspase-3 from Apoptotic Cell Lysates

This protocol details the isolation of active caspase-3 from cell lysates using Biotin-DEVD-CHO and streptavidin-conjugated beads.[3]

Materials:

-

Cells undergoing apoptosis and control (non-apoptotic) cells

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-DEVD-CHO

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or biotin-containing buffer)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Protein quantitation assay (e.g., BCA assay)

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Lysis:

-

Harvest apoptotic and control cells.

-

Wash cells with ice-cold PBS.

-

Lyse cells in an appropriate volume of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Labeling of Active Caspases:

-

To the cell lysate, add Biotin-DEVD-CHO to a final concentration of 1-10 µM.

-

Incubate for 1-2 hours at 37°C or overnight at 4°C with gentle rotation.

-

-

Affinity Capture:

-

Equilibrate the streptavidin beads by washing them three times with Wash Buffer.

-

Add the equilibrated beads to the cell lysate containing the biotinylated caspases.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow binding.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Discard the supernatant.

-

Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound caspases from the beads using Elution Buffer.

-

Immediately neutralize the eluate with Neutralization Buffer if using a low pH elution buffer.

-

Alternatively, compete off the bound caspases by incubating with a high concentration of free biotin.

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific for caspase-3 to confirm its presence.

-

In Vitro Caspase-3 Activity Assay

This protocol describes a fluorometric assay to measure the activity of caspase-3 in cell lysates and the inhibitory effect of Biotin-DEVD-CHO.[9][10][11]

Materials:

-

Cell lysates from apoptotic and control cells

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)

-

Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)

-

Biotin-DEVD-CHO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare a stock solution of Biotin-DEVD-CHO in DMSO.

-

Prepare the Caspase Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to triplicate wells:

-

Blank: Caspase Assay Buffer only.

-

Control Lysate: Cell lysate from non-apoptotic cells + Caspase Assay Buffer.

-

Apoptotic Lysate: Cell lysate from apoptotic cells + Caspase Assay Buffer.

-

Inhibited Lysate: Cell lysate from apoptotic cells + Biotin-DEVD-CHO (at a final concentration sufficient for inhibition, e.g., 100 nM) + Caspase Assay Buffer.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiation of Reaction:

-

Add the fluorogenic caspase-3 substrate to all wells to a final concentration of 50 µM.

-

-

Measurement:

-

Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Plot the fluorescence intensity versus time to determine the reaction rate.

-

Compare the rates of the apoptotic lysate with and without the inhibitor to determine the percentage of inhibition.

-

This comprehensive guide provides a foundational understanding of Biotin-DEVD-CHO, from its molecular mechanism to its practical application in the laboratory. By leveraging the specificity of the DEVD peptide, the inhibitory power of the aldehyde group, and the versatility of the biotin tag, researchers can effectively probe the intricate world of apoptosis.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. biotium.com [biotium.com]

- 3. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. abcam.com [abcam.com]

- 11. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Biotin-DEVD-CHO in Apoptosis Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-DEVD-CHO, a critical tool in the study of apoptosis. We will delve into its mechanism of action, its application in various experimental protocols, and its role within the broader context of apoptotic signaling pathways.

Core Concepts: Understanding Biotin-DEVD-CHO

Biotin-DEVD-CHO is a highly specific, biotinylated inhibitor of effector caspases, primarily caspase-3 and caspase-7. It is a synthetic tetrapeptide (Asp-Glu-Val-Asp) with a C-terminal aldehyde group (CHO) that acts as a reversible covalent inhibitor. The DEVD sequence mimics the cleavage site of key apoptotic substrates, such as poly (ADP-ribose) polymerase (PARP), allowing it to bind to the active site of these caspases.[1][2] The biotin moiety provides a versatile tag for the detection and affinity purification of the active caspase-inhibitor complex.[3]

Mechanism of Action:

The aldehyde group of Biotin-DEVD-CHO forms a reversible covalent bond with the cysteine residue in the active site of the caspase. This interaction blocks the catalytic activity of the enzyme, thereby inhibiting the downstream events of apoptosis. The biotin label allows for the subsequent detection or isolation of the active caspases that were present in the sample.

Biotin-DEVD-CHO is a valuable tool for:

-

Detecting active caspases: The biotin tag can be probed with streptavidin conjugated to a fluorescent marker or an enzyme for visualization.

-

Affinity purifying active caspases: The strong interaction between biotin and streptavidin-coated beads allows for the selective isolation of active caspases from complex biological samples.[3]

-

Studying the role of specific caspases in apoptosis: By inhibiting caspase activity, researchers can investigate the downstream consequences and the specific substrates of these enzymes.

Quantitative Data: Inhibitor Specificity

| Caspase | Ki (nM) | IC50 (nM) |

| Caspase-3 | 0.23 | 3.04 |

| Caspase-6 | - | 122 |

| Caspase-7 | 1.6 | 3.54 |

| Caspase-8 | - | - |

Data for Ac-DEVD-CHO. Data sourced from various publications. It is important to note that IC50 values can vary depending on the assay conditions.

Signaling Pathways in Apoptosis

Biotin-DEVD-CHO is instrumental in dissecting the intricate signaling cascades of apoptosis. Apoptosis proceeds via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which are the primary targets of Biotin-DEVD-CHO.

Caption: The convergence of extrinsic and intrinsic apoptotic pathways on effector caspases.

Experimental Protocols

The following protocols provide a framework for utilizing Biotin-DEVD-CHO in apoptosis research. These are generalized methods and may require optimization for specific cell types and experimental conditions.

Affinity Labeling of Active Caspases in Cell Lysates

This protocol describes the labeling of active caspases from cells that have been induced to undergo apoptosis.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)

-

Biotin-DEVD-CHO (stock solution in DMSO)

-

Protein concentration assay reagent (e.g., BCA assay)

-

SDS-PAGE loading buffer

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate time. Include a negative control of untreated cells.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in an appropriate lysis buffer on ice for 20-30 minutes.

-

Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine Protein Concentration: Measure the protein concentration of the supernatant.

-

Affinity Labeling: Adjust the protein concentration of the lysates to 1-2 mg/mL with lysis buffer. Add Biotin-DEVD-CHO to a final concentration of 1-10 µM.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Stop Reaction: Stop the labeling reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: The biotin-labeled proteins can now be analyzed by Western blotting.

Affinity Purification (Pull-Down) of Active Caspases

This protocol outlines the enrichment of biotin-labeled caspases using streptavidin-conjugated beads.

Materials:

-

Biotin-labeled cell lysate (from Protocol 4.1)

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Wash buffer (e.g., lysis buffer with 500 mM NaCl)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

-

Prepare Beads: Wash the streptavidin beads three times with lysis buffer.

-

Bind Labeled Caspases: Add the biotin-labeled cell lysate to the washed streptavidin beads.

-

Incubation: Incubate for 2-4 hours at 4°C with gentle rotation.

-

Wash: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). Discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analysis: Collect the supernatant after pelleting the beads. The enriched biotinylated caspases in the supernatant are ready for analysis by SDS-PAGE and Western blotting.

Caption: Workflow for the affinity purification of active caspases using Biotin-DEVD-CHO.

Western Blot Detection of Biotinylated Caspases

This protocol describes the detection of biotin-labeled caspases following SDS-PAGE.

Materials:

-

Samples from Protocol 4.1 or 4.2

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

(Optional) Primary antibodies specific for caspases of interest and corresponding HRP-conjugated secondary antibodies.

Procedure:

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

-

(Optional) Immunoblotting for Specific Caspases: To confirm the identity of the biotinylated proteins, the membrane can be stripped and re-probed with primary antibodies against specific caspases (e.g., anti-caspase-3, anti-caspase-7).

Conclusion

Biotin-DEVD-CHO is an indispensable reagent for the study of apoptosis. Its ability to specifically target and label active effector caspases provides researchers with a powerful tool to investigate the intricate mechanisms of programmed cell death. The protocols and conceptual framework provided in this guide offer a solid foundation for the successful application of Biotin-DEVD-CHO in a variety of research and drug discovery settings.

References

Understanding Caspase-3 and -7 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis, or programmed cell death. Among them, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Their critical role in this fundamental biological process has made them attractive targets for therapeutic intervention in a variety of diseases, including neurodegenerative disorders, ischemic damage, and certain cancers. This technical guide provides a comprehensive overview of caspase-3 and -7, focusing on their inhibition. It details their structure and function, the signaling pathways that lead to their activation, and the various classes of inhibitors that have been developed. Furthermore, this guide presents detailed experimental protocols for assessing caspase activity and inhibition, and summarizes key quantitative data for a range of inhibitors to aid in the selection of appropriate research tools and potential therapeutic agents.

Introduction to Caspase-3 and -7

Caspase-3 and caspase-7 are members of the caspase family, synthesized as inactive zymogens (procaspases) that require proteolytic cleavage for activation.[1] Once activated, they function as effector caspases, orchestrating the dismantling of the cell by cleaving a multitude of structural and regulatory proteins.[1]

1.1. Structure and Activation

Procaspase-3 and -7 exist as monomers. Activation is initiated by initiator caspases, such as caspase-8 or caspase-9, which cleave the procaspase at specific aspartic acid residues. This cleavage separates the large and small subunits. Two cleaved heterodimers then associate to form the active tetrameric enzyme, which comprises two catalytic sites.

1.2. Substrate Specificity

Caspase-3 and -7 share a similar substrate specificity, preferentially cleaving after a four-amino-acid motif, Asp-Glu-Val-Asp (DEVD).[2] This shared preference presents a significant challenge in developing highly selective inhibitors. However, subtle differences in their substrate preferences do exist and have been exploited to design more selective inhibitors and probes.[3]

1.3. Roles in Apoptosis

Caspase-3 is considered the most critical executioner caspase.[4] It is responsible for the majority of proteolytic events during apoptosis, leading to DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4] Caspase-7, while sharing many substrates with caspase-3, exhibits some distinct substrate specificity and is thought to play a more specialized role in apoptosis.

1.4. Non-Apoptotic Functions

Emerging evidence suggests that caspase-3 and -7 have functions beyond apoptosis, participating in processes such as cell differentiation, proliferation, and synaptic plasticity.[1][4][5][6][7] These non-apoptotic roles involve localized and transient caspase activation, which is tightly regulated to prevent the initiation of the full apoptotic cascade.[6]

Signaling Pathways Activating Caspase-3 and -7

The activation of caspase-3 and -7 is a tightly regulated process initiated by two primary signaling pathways: the intrinsic and extrinsic pathways of apoptosis.

2.1. The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is activated and subsequently cleaves and activates downstream effector caspases, including caspase-3 and -7.

2.2. The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal. These stresses lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1 and procaspase-9 to form the apoptosome, a large protein complex that activates caspase-9. Activated caspase-9 then proceeds to cleave and activate caspase-3 and -7.

Diagram of Apoptotic Signaling Pathways

Caption: The intrinsic and extrinsic pathways converge on the activation of executioner caspases-3 and -7.

Inhibition of Caspase-3 and -7

The development of caspase inhibitors has been a major focus of research for therapeutic and investigational purposes. These inhibitors can be broadly classified into pan-caspase inhibitors, which target a wide range of caspases, and selective inhibitors, which are designed to target specific caspases.

3.1. Pan-Caspase Inhibitors

Pan-caspase inhibitors, such as Z-VAD-FMK, are widely used in research to block apoptosis.[8][9] They are typically peptide-based and contain a reactive group (e.g., fluoromethylketone, FMK) that forms a covalent bond with the active site cysteine of the caspase.[9]

3.2. Selective Inhibitors

Developing selective inhibitors for caspase-3 and -7 is challenging due to their high structural homology and similar substrate preferences. However, subtle differences in their active sites have been exploited to design inhibitors with varying degrees of selectivity. For example, Ac-DEVD-CHO is a potent inhibitor of both caspase-3 and -7.[10]

3.3. Quantitative Data on Caspase Inhibitors

The potency of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the reported values for several common caspase inhibitors.

Table 1: Pan-Caspase Inhibitors

| Inhibitor | Target Caspases | IC50 / Ki (nM) for Caspase-3 | IC50 / Ki (nM) for Caspase-7 | Citation(s) |

| Z-VAD-FMK | Pan-caspase | IC50: 1.5 - 5800 (in vitro) | - | [8] |

| Q-VD-OPh | Pan-caspase | IC50: 25 - 400 | IC50: 48 | [10][11] |

Table 2: Caspase-3 and -7 Selective/Dual Inhibitors

| Inhibitor | IC50 / Ki (nM) for Caspase-3 | IC50 / Ki (nM) for Caspase-7 | Citation(s) |

| Ac-DEVD-CHO | Ki: 0.2 | Ki: 0.3 | [10] |

| Z-DEVD-FMK | Potent inhibitor | Potent inhibitor | [10] |

| Caspase-3/7 Inhibitor I | IC50: 120, Ki(app): 60 | Ki(app): 170 | [12][13] |

| Ac-VEID-CHO | IC50: 13.6 | IC50: 162.1 | [11] |

Note: IC50 and Ki values can vary depending on the assay conditions.

Experimental Protocols

Accurate assessment of caspase-3 and -7 activity and inhibition is crucial for research and drug development. The following sections provide detailed protocols for common assays.

4.1. Caspase-3/7 Activity Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic substrate, such as Ac-DEVD-AFC, by active caspase-3 and -7, resulting in the release of a fluorescent molecule.

Diagram of Caspase Activity Assay Workflow

References

- 1. A non-apoptotic function of caspase-3 in pharmacologically-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. A substrate-phage approach for investigating caspase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-apoptotic functions of caspase-3 in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [scholarship.libraries.rutgers.edu]

- 7. Caspase-3 regulates cell cycle in B cells: a consequence of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 9. invivogen.com [invivogen.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Caspase-3/7 Inhibitor I - Labchem Catalog [labchem.com.my]

- 13. biocompare.com [biocompare.com]

Detecting the Executioners: A Technical Guide to the Principle of Active Caspase Detection with a Biotin Tag

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principles and methodologies for the detection and isolation of active caspases using biotin-tagged affinity probes. This powerful technique, a subset of activity-based protein profiling (ABPP), offers a robust method for studying the functional state of these critical enzymes in apoptosis and other cellular processes.

Core Principle: Covalent Labeling and Affinity Purification

The detection of active caspases using a biotin tag hinges on the use of small-molecule inhibitors that are modified to carry a biotin moiety. These probes are designed to irreversibly bind to the active site of caspases, creating a stable covalent bond. This process effectively "tags" only the functionally active enzymes within a complex biological sample, such as a cell lysate.

The most commonly employed probes are peptide-based and feature a reactive functional group, such as a fluoromethyl ketone (FMK), which targets the catalytic cysteine residue in the caspase active site. A well-known example is Biotin-VAD-FMK, a pan-caspase inhibitor that recognizes the conserved tetrapeptide sequence Val-Ala-Asp.[1][2] The irreversible nature of this binding ensures that the biotin tag remains associated with the active caspase throughout subsequent purification steps.

Following the labeling of active caspases, the biotin tag serves as a high-affinity handle for their isolation. Biotin exhibits an exceptionally strong and specific interaction with streptavidin or avidin, proteins that can be immobilized on a solid support like agarose or magnetic beads.[3][4] When the cell lysate containing the biotin-tagged caspases is incubated with these beads, the active caspases are selectively captured, while inactive pro-caspases and other cellular proteins are washed away. The enriched active caspases can then be eluted and identified through downstream applications such as Western blotting.

Signaling Pathways of Caspase Activation

Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage.[5] This activation is a central event in apoptosis and is initiated through two primary pathways: the extrinsic and intrinsic pathways.

The Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[6][7] This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD, and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[6] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3 and -7.

The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[7] In the cytosol, cytochrome c binds to Apaf-1, triggering its oligomerization to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9.[7] Active caspase-9, in turn, cleaves and activates the executioner caspases-3 and -7.

Figure 1: The Extrinsic Caspase Activation Pathway.

Figure 2: The Intrinsic Caspase Activation Pathway.

Experimental Workflow and Protocols

The successful detection of active caspases using a biotin tag requires a series of well-defined experimental steps. The following protocol provides a comprehensive guide for this procedure.

Figure 3: Experimental Workflow for Active Caspase Detection.

Materials and Reagents

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Biotin-VAD-FMK (or other biotinylated caspase inhibitor)

-

Cell Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitor cocktail)

-

Streptavidin-agarose beads or magnetic beads

-

Wash Buffer: (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer: (e.g., 2x Laemmli sample buffer)

-

Reagents for SDS-PAGE and Western blotting: (polyacrylamide gels, transfer buffer, blocking buffer, primary antibodies against specific caspases, HRP-conjugated secondary antibody, and chemiluminescent substrate)

Detailed Experimental Protocol

Step 1: Induction of Apoptosis

-

Culture cells to the desired confluency.

-

Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration to activate caspases. Include a vehicle-treated control group.

-

Harvest both treated and control cells by centrifugation.

Step 2: Cell Lysis and Labeling of Active Caspases

-

Wash the cell pellets with ice-cold PBS.

-

Resuspend the cell pellets in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Add Biotin-VAD-FMK to the lysates at a final concentration of 10-20 µM.

-

Incubate for 1 hour at 37°C to allow for covalent binding to active caspases.

Step 3: Affinity Purification of Biotinylated Caspases

-

Equilibrate the streptavidin beads by washing them three times with lysis buffer.

-

Add the equilibrated streptavidin beads to the lysates containing the biotinylated caspases.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the capture of the biotinylated proteins.

-

Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

-

Carefully remove the supernatant.

-

Wash the beads extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.

Step 4: Elution and Downstream Analysis

-

After the final wash, remove all residual wash buffer.

-

Elute the captured proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[8]

-

Incubate the membrane with a primary antibody specific for the caspase of interest overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[9]

Data Presentation and Interpretation

The results of this assay are typically qualitative, demonstrating the presence or absence of active caspases. However, semi-quantitative analysis can be performed by comparing the intensity of the bands on the Western blot between different experimental conditions.

| Parameter | Description | Typical Value/Range | Reference |

| Biotin-VAD-FMK Concentration | Concentration of the biotinylated pan-caspase inhibitor used for labeling. | 10-50 µM | [4] |

| Incubation Time (Labeling) | Duration of incubation of cell lysate with the biotinylated probe. | 1 hour | N/A |

| Incubation Time (Capture) | Duration of incubation with streptavidin beads. | 2 hours to overnight | [10] |

| Elution Method | Method used to release the captured proteins from the beads. | Boiling in SDS sample buffer | [10] |

| Caspase | Molecular Weight (kDa) of Active Subunit(s) | Function |

| Caspase-3 | ~17, ~12 | Executioner |

| Caspase-7 | ~20, ~12 | Executioner |

| Caspase-8 | ~18, ~10 | Initiator (Extrinsic) |

| Caspase-9 | ~35, ~10 | Initiator (Intrinsic) |

Applications in Research and Drug Development

The detection of active caspases using biotin-tagged probes is a valuable tool in various research areas:

-

Apoptosis Research: To confirm the activation of caspases in response to specific stimuli and to elucidate the signaling pathways involved.

-

Drug Discovery and Development: To screen for and characterize the efficacy of pro-apoptotic or anti-apoptotic compounds. This method can be used to assess whether a drug candidate induces apoptosis through caspase activation.

-

Toxicology: To evaluate the cytotoxic effects of chemicals and environmental agents.

-

Cancer Biology: To study the mechanisms of cell death in cancer cells and their response to therapeutic interventions.

Conclusion

The use of biotin-tagged probes for the detection of active caspases provides a specific and reliable method for studying the functional state of these key apoptotic enzymes. This technique, from the initial labeling of active caspases in a complex proteome to their subsequent affinity purification and identification, offers researchers a powerful approach to investigate the intricate mechanisms of apoptosis and to evaluate the impact of various therapeutic agents on this fundamental cellular process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fortislife.com [fortislife.com]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. CST | Cell Signaling Technology [cellsignal.com]

- 9. novopro.cn [novopro.cn]

- 10. Biotinylation assay and Western blotting [bio-protocol.org]

Biotin-DEVD-CHO: A Technical Guide to Studying Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key family of proteases that execute this process is the caspases (cysteine-aspartic proteases). Among these, caspase-3 and caspase-7 are critical executioner caspases, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] The study of these caspases is paramount to understanding and modulating apoptosis in various physiological and pathological contexts, including cancer, neurodegenerative disorders, and autoimmune diseases.

Biotin-DEVD-CHO is a powerful tool for researchers studying apoptosis. It is a synthetic tetrapeptide, Biotin-Asp-Glu-Val-Asp-CHO, designed as a specific and potent inhibitor of caspase-3 and caspase-7.[3][4][5][6] The DEVD sequence mimics the cleavage site in key caspase-3 substrates like poly(ADP-ribose) polymerase (PARP).[4][7][8] The aldehyde group (CHO) forms a reversible covalent bond with the active site cysteine of the caspase, effectively inhibiting its activity.[9] The biotin moiety provides a high-affinity handle for the detection and isolation of active caspase-3 and -7, making it an invaluable reagent for a variety of applications in apoptosis research.[3][5][6]

This technical guide provides an in-depth overview of Biotin-DEVD-CHO, including its mechanism of action, quantitative data on its non-biotinylated precursor, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Caspase-3 and -7 are synthesized as inactive zymogens (procaspases) that become activated through proteolytic cleavage by initiator caspases, such as caspase-8 and caspase-9, during apoptosis.[2] Once activated, these executioner caspases cleave a broad spectrum of cellular proteins, ultimately leading to cell disassembly.

Biotin-DEVD-CHO acts as a competitive inhibitor of caspase-3 and -7. The DEVD peptide sequence directs the inhibitor to the active site of these caspases. The aldehyde functional group then forms a reversible thiohemiacetal linkage with the catalytic cysteine residue in the caspase active site, thereby blocking substrate access and inhibiting proteolytic activity.[9]

The biotin label on the N-terminus of the peptide allows for the specific detection and isolation of the inhibitor-caspase complex. Biotin has an exceptionally high affinity for streptavidin and avidin, enabling the use of streptavidin-conjugated reporters (e.g., fluorophores, enzymes) for detection or streptavidin-coated solid supports (e.g., beads, plates) for affinity purification.[10]

Quantitative Data

Table 1: Inhibitory Potency of Ac-DEVD-CHO

| Caspase | Inhibition Constant (Ki) |

| Caspase-3 | 0.23 nM |

| Caspase-7 | 1.6 nM |

Data sourced from Garcia-Calvo et al. and Talanian et al. as cited by STEMCELL Technologies.[9]

Table 2: Physicochemical Properties of Biotin-DEVD-CHO

| Property | Value |

| Molecular Formula | C₂₈H₄₂N₆O₁₂S |

| Molecular Weight | 686.7 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |

Data sourced from various commercial suppliers.[5][6]

Signaling Pathways and Experimental Workflows

Caspase Activation Signaling Pathway

The activation of caspase-3 and -7 is a central event in both the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates the key steps leading to the activation of these executioner caspases.

Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of caspase-3/7.

Experimental Workflow: Affinity Purification of Active Caspases

This diagram outlines the general workflow for using Biotin-DEVD-CHO to isolate active caspase-3 and -7 from cell lysates.

Caption: Step-by-step workflow for the affinity purification of active caspases.

Experimental Protocols

Protocol 1: Affinity Purification of Active Caspase-3/7 from Cell Lysates

This protocol describes the use of Biotin-DEVD-CHO to specifically pull down active caspase-3 and -7 from apoptotic cell lysates.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide, anti-Fas antibody)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol, 1 mM EDTA)

-

Biotin-DEVD-CHO (stock solution in DMSO, e.g., 10 mM)

-

Streptavidin-coated magnetic beads

-

Wash Buffer (e.g., Cell Lysis Buffer with 300 mM NaCl)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Protease inhibitor cocktail

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Induction of Apoptosis:

-

Culture cells to the desired density.

-

Treat cells with an appropriate apoptosis-inducing agent and for a predetermined time to induce caspase activation. Include a vehicle-treated control cell population.

-

Harvest cells by centrifugation (suspension cells) or scraping (adherent cells).

-

Wash the cell pellet once with ice-cold PBS.

-

-

Cell Lysate Preparation:

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer containing a protease inhibitor cocktail. A typical volume is 1 mL per 10-20 million cells.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

-

Affinity Labeling of Active Caspases:

-

Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Cell Lysis Buffer.

-

Add Biotin-DEVD-CHO to the lysate to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubate at 37°C for 1-2 hours or at 4°C overnight with gentle rotation.

-

-

Capture of Biotinylated Caspases:

-

Equilibrate the required amount of streptavidin-coated magnetic beads by washing them three times with Cell Lysis Buffer.

-

Add the equilibrated beads to the lysate containing the biotinylated caspases.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the binding of the biotinylated caspase-inhibitor complex to the beads.

-

-

Washing:

-

Pellet the magnetic beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

Perform one final wash with 1 mL of ice-cold Cell Lysis Buffer (with normal salt concentration) to remove any residual high-salt buffer.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting using antibodies specific for caspase-3 and/or caspase-7.

-

Protocol 2: In Situ Detection of Active Caspase-3/7 in Permeabilized Cells

This protocol provides a method for the detection of active caspase-3/7 within cells using Biotin-DEVD-CHO followed by fluorescently labeled streptavidin.

Materials:

-

Cells cultured on glass coverslips

-

Apoptosis-inducing agent

-

PBS

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 3% BSA in PBS)

-

Biotin-DEVD-CHO

-

Streptavidin conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Apoptosis Induction:

-

Seed cells on glass coverslips and allow them to adhere.

-

Induce apoptosis as described in Protocol 1. Include a negative control.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with Fixation Buffer for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Affinity Labeling:

-

Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

Dilute Biotin-DEVD-CHO in Blocking Buffer to a final concentration of 10-25 µM.

-

Incubate the cells with the Biotin-DEVD-CHO solution for 1-2 hours at 37°C in a humidified chamber.

-

-

Detection:

-

Wash the cells three times with PBS.

-

Dilute the fluorescently labeled streptavidin in Blocking Buffer according to the manufacturer's recommendations.

-

Incubate the cells with the streptavidin solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with a DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI. Apoptotic cells will exhibit fluorescence corresponding to the streptavidin conjugate, indicating the presence of active caspase-3/7.

-

Applications in Drug Development

Biotin-DEVD-CHO is a valuable tool in the field of drug development for several reasons:

-

Screening for Caspase Inhibitors: It can be used in competitive binding assays to screen for novel small molecule inhibitors of caspase-3 and -7.

-

Target Engagement Studies: In preclinical studies, it can be used to confirm that a drug candidate that is designed to induce apoptosis is indeed activating caspase-3/7 in target cells.

-

Mechanism of Action Studies: Researchers can use Biotin-DEVD-CHO to investigate the downstream effects of caspase activation and how novel therapeutics may modulate these pathways.

-

Biomarker Discovery: By isolating active caspases and their binding partners, this reagent can aid in the discovery of new biomarkers for apoptosis and drug response.

Conclusion

Biotin-DEVD-CHO is a versatile and specific reagent for the study of apoptosis. Its ability to irreversibly bind to and enable the detection and isolation of active caspase-3 and -7 makes it an indispensable tool for researchers in both basic science and drug discovery. The protocols and data provided in this guide offer a comprehensive resource for the effective application of Biotin-DEVD-CHO in the investigation of programmed cell death.

References

- 1. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biotium.com [biotium.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. caymanchem.com [caymanchem.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. abpbio.com [abpbio.com]

- 9. stemcell.com [stemcell.com]

- 10. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Caspase-3 as a Target for Apoptosis Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, making it a prime therapeutic target for modulating programmed cell death in a variety of diseases, including neurodegenerative disorders, ischemic injury, and certain inflammatory conditions. This technical guide provides a comprehensive overview of Caspase-3, its role in apoptosis, and strategies for its inhibition. We present detailed experimental protocols for assessing Caspase-3 activity and apoptosis, a curated summary of known Caspase-3 inhibitors with their quantitative data, and visual representations of the core signaling pathways and experimental workflows to aid in the design and execution of research and drug discovery programs targeting this pivotal enzyme.

Introduction to Caspase-3 and Apoptosis

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis, development, and elimination of damaged or infected cells.[1] This process is orchestrated by a family of cysteine-aspartic proteases known as caspases.[1] Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1] This cascade is broadly divided into initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-6, Caspase-7).[1]

Caspase-3 is a key executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[2] The dysregulation of Caspase-3 activity is implicated in numerous pathologies. Insufficient apoptosis can contribute to cancer and autoimmune diseases, while excessive apoptosis is a factor in neurodegenerative disorders, ischemic damage, and sepsis.[1]

Structure and Activation of Caspase-3

Procaspase-3 is a dimer that, upon receiving an apoptotic signal, is cleaved by initiator caspases, such as Caspase-8 or Caspase-9, to form a mature, active heterotetramer. This active form consists of two large (p17) and two small (p12) subunits. The activation of Caspase-3 is a point of convergence for multiple apoptotic signaling pathways.[1]

Apoptotic Signaling Pathways Converging on Caspase-3

There are three primary pathways that lead to the activation of Caspase-3: the intrinsic, extrinsic, and granzyme B pathways.

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates procaspase-9, which in turn cleaves and activates procaspase-3.

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD, and procaspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 molecules undergo proximity-induced auto-activation. Active Caspase-8 can then directly cleave and activate procaspase-3. In some cell types, Caspase-8 cleaves Bid, a pro-apoptotic Bcl-2 family protein, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

-

The Granzyme B Pathway: This pathway is primarily utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells. Upon recognition of a target cell, CTLs and NK cells release granules containing perforin and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter the cytoplasm. Granzyme B can directly cleave and activate procaspase-3, as well as other caspases, to induce apoptosis.

References

An In-depth Technical Guide to the Function of the Aldehyde Group in DEVD-CHO

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the caspase inhibitor Ac-DEVD-CHO, focusing on the critical function of its C-terminal aldehyde group. We will explore its mechanism of action, inhibitory specificity, and its application in experimental settings.

Introduction: The Role of DEVD-CHO in Apoptosis Research

Programmed cell death, or apoptosis, is a fundamental biological process executed by a family of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are key executioner caspases, responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The synthetic tetrapeptide Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-al) is a potent, cell-permeable, and reversible inhibitor of executioner caspases.[1] Its design is based on the amino acid sequence (DEVD) of the cleavage site in Poly (ADP-ribose) polymerase (PARP), a well-known substrate of caspase-3.[2][3][4] This specificity allows Ac-DEVD-CHO to serve as an invaluable tool for studying the apoptotic cascade, identifying caspase-3/7 substrates, and investigating the consequences of inhibiting this critical cell death pathway.[2][5] The core of its inhibitory function lies in the terminal aldehyde group, which acts as a highly reactive "warhead."

Mechanism of Inhibition: The Aldehyde "Warhead"

The inhibitory power of Ac-DEVD-CHO is conferred by its C-terminal aldehyde group (-CHO). This functional group engages in a reversible covalent interaction with the active site of the target caspase.

The mechanism proceeds as follows:

-

Target Recognition: The DEVD peptide sequence of the inhibitor mimics the natural substrate, guiding it to the substrate-binding pocket of caspase-3 or caspase-7.

-

Nucleophilic Attack: The active site of a caspase contains a catalytic dyad, featuring a critical cysteine residue. The thiol group (-SH) of this cysteine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde group on DEVD-CHO.[1]

-

Thiohemiacetal Formation: This attack results in the formation of a reversible covalent bond, creating a thiohemiacetal adduct.[6][7][8] This adduct is structurally analogous to the tetrahedral transition state formed during the cleavage of a natural peptide substrate.

-

Enzyme Inhibition: The formation of this stable, yet reversible, complex effectively blocks the active site, preventing the enzyme from binding to and cleaving its natural substrates, thereby halting the apoptotic cascade.[1][6]

The reversibility of this interaction is a key feature, distinguishing aldehyde-based inhibitors from irreversible inhibitors (e.g., those with vinyl sulfone or fluoromethyl ketone groups) which form permanent bonds.

Figure 1: Mechanism of reversible covalent inhibition by DEVD-CHO.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of Ac-DEVD-CHO is demonstrated by its low inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for group II caspases. It is a highly potent inhibitor of caspase-3 and caspase-7, while showing significantly weaker inhibition against other caspases.[1][9]

| Caspase Target | Kᵢ (nM) | IC₅₀ (pM) | Selectivity Profile |

| Caspase-3 | 0.23[1][10] | 140 - 230[11] | High Potency |

| Caspase-7 | 0.3 - 1.6[1][9] | - | High Potency |

| Caspase-2 | 1700[9] | - | Weak Inhibition |

| Group III Caspases | 1 - 300[9] | - | Broad, Moderate Inhibition |

Data compiled from multiple sources. Kᵢ and IC₅₀ values can vary based on experimental conditions.

Role in Apoptotic Signaling Pathway

Ac-DEVD-CHO acts downstream in the caspase cascade. Apoptotic signals, whether from intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converge on the activation of executioner caspases. By inhibiting caspase-3 and -7, Ac-DEVD-CHO prevents the cleavage of key cellular substrates, thereby blocking the final stages of apoptosis.

Figure 2: Inhibition of the caspase cascade by Ac-DEVD-CHO.

Experimental Protocols

Ac-DEVD-CHO is frequently used as a negative control in caspase activity assays to confirm that the observed proteolytic activity is genuinely due to caspase-3/7.

Protocol: Fluorometric Caspase-3 Activity Assay

This protocol details a method to measure caspase-3 activity in cell lysates and confirm its inhibition by Ac-DEVD-CHO.

A. Materials and Reagents:

-

Cell line (e.g., Jurkat, HeLa)

-

Apoptosis inducer (e.g., Staurosporine, anti-Fas antibody)

-

Phosphate Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi)[2]

-

Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[2]

-

Fluorogenic Caspase-3 Substrate: Ac-DEVD-AMC (7-amino-4-methylcoumarin)

-

Caspase-3 Inhibitor: Ac-DEVD-CHO

-

96-well black microplate

-

Spectrofluorometer

B. Procedure:

-

Induction of Apoptosis: Culture cells to the desired density. Treat one population of cells with an apoptosis-inducing agent (e.g., 1 µM staurosporine for 3-4 hours). Maintain an untreated population as a negative control.

-

Cell Lysis:

-

Harvest both treated and untreated cells. Wash once with cold PBS.

-

Resuspend the cell pellets in ice-cold Cell Lysis Buffer and incubate on ice for 15-20 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Assay Setup:

-

In a 96-well black microplate, set up the reactions as follows (volumes can be scaled):

-

Negative Control (Untreated): 50 µL untreated lysate + 50 µL Protease Assay Buffer.

-

Positive Control (Apoptotic): 50 µL apoptotic lysate + 50 µL Protease Assay Buffer.

-

Inhibitor Control: 50 µL apoptotic lysate + 50 µL Protease Assay Buffer containing Ac-DEVD-CHO (final concentration ~100 nM).[2]

-

-

-

Reaction Initiation:

-

Prepare a master mix of the substrate Ac-DEVD-AMC in Protease Assay Buffer (final concentration ~20 µM).[2]

-

Add 10 µL of the substrate solution to each well to start the reaction.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2]

-

Measurement:

-

Measure the fluorescence using a spectrofluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[2]

-

Expected Outcome: A strong fluorescent signal should be observed in the apoptotic sample. This signal should be near baseline levels in the untreated sample and significantly reduced in the sample containing Ac-DEVD-CHO, confirming the activity is specific to DEVD-cleaving caspases.[2]

-

Figure 3: Experimental workflow for a caspase-3 activity assay.

Conclusion

The aldehyde group is the indispensable functional component of the Ac-DEVD-CHO inhibitor. Through its ability to form a reversible covalent thiohemiacetal adduct with the catalytic cysteine of caspase-3 and -7, it provides a potent and specific means of blocking the execution phase of apoptosis. The combination of the DEVD recognition sequence for targeting and the aldehyde warhead for inhibition makes Ac-DEVD-CHO a cornerstone tool for researchers investigating programmed cell death and developing novel therapeutic strategies that modulate this pathway.

References

- 1. stemcell.com [stemcell.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. biotium.com [biotium.com]

- 4. abpbio.com [abpbio.com]

- 5. Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Biotin-DEVD-CHO: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Biotin-DEVD-CHO, a crucial tool for studying apoptosis. The guide details product information from various suppliers, experimental protocols for its application, and the underlying biological pathways.

Core Concept: Probing the Executioner of Apoptosis

Biotin-DEVD-CHO is a synthetic, biotinylated tetrapeptide that acts as a potent and specific inhibitor of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The DEVD sequence mimics the cleavage site in poly(ADP-ribose) polymerase (PARP), a natural substrate for caspase-3. The aldehyde group (CHO) forms a reversible covalent bond with the active site cysteine of the caspase, effectively blocking its activity. The biotin tag allows for the affinity purification and detection of the active forms of these caspases.

Supplier and Product Information

Quantitative data for Biotin-DEVD-CHO from various suppliers is summarized below for easy comparison. Please note that specifications can vary by lot, and it is recommended to consult the supplier's certificate of analysis for the most accurate information.

| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | Storage Conditions | CAS Number |

| MedchemExpress | Biotin-DEVD-CHO | >98% | 686.73 | -20°C | 178603-73-1 |

| Cayman Chemical | Biotin-DEVD-CHO (trifluoroacetate salt) | ≥95%[1] | 686.7[1] | -20°C[1] | 178603-73-1 |

| CPC Scientific | Biotin-DEVD-CHO | Not Specified | 686.7[2] | -20 ± 5 °C[2] | 178603-73-1[2] |

Signaling Pathway: The Central Role of Caspase-3 in Apoptosis

Caspase-3 is a central executioner in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Its activation leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Caption: Intrinsic and extrinsic pathways converging on Caspase-3 activation.

Experimental Protocols

Detailed methodologies for the two primary applications of Biotin-DEVD-CHO are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.

Affinity Purification of Active Caspase-3

This protocol describes the isolation of active caspase-3 from cell lysates.

Materials:

-

Cells undergoing apoptosis

-

Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol, 1 mM EDTA)

-

Biotin-DEVD-CHO

-

Streptavidin-agarose beads or magnetic beads

-

Wash Buffer (e.g., Lysis Buffer without DTT)

-

Elution Buffer (e.g., high salt buffer like 1 M NaCl in Wash Buffer, or a buffer containing a competitive biotin analog)

-

Protease inhibitors (optional, if non-caspase proteases are a concern)

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in your cell line of choice.

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Labeling of Active Caspases:

-

Determine the protein concentration of the cell lysate.

-

Add Biotin-DEVD-CHO to the lysate at a final concentration of 1-10 µM.

-

Incubate for 1-2 hours at 37°C or overnight at 4°C with gentle rotation.

-

-

Capture of Biotinylated Caspases:

-

Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.

-

Add the equilibrated beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).

-

Discard the supernatant.

-

Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins by resuspending the beads in Elution Buffer.

-

Incubate for 10-30 minutes at room temperature with agitation.

-

Pellet the beads and collect the supernatant containing the purified active caspases.

-

-

Analysis:

-

The eluted fraction can be analyzed by SDS-PAGE and Western blotting using an anti-caspase-3 antibody.

-

Caption: Workflow for affinity purification of active caspase-3.

Detection of Active Caspase-3 by Western Blot

This protocol outlines the detection of active caspase-3 in cell lysates using Biotin-DEVD-CHO followed by streptavidin-HRP conjugate for chemiluminescent detection.

Materials:

-

Cell lysates prepared as in the affinity purification protocol.

-

Biotin-DEVD-CHO

-

SDS-PAGE gels and buffers

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Labeling of Active Caspases in Lysate:

-

Prepare cell lysates from apoptotic and control cells.

-

Incubate the lysates with 1-10 µM Biotin-DEVD-CHO for 1-2 hours at 37°C.

-

-

SDS-PAGE and Western Blotting:

-

Separate the labeled proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.

-

-

Streptavidin-HRP Incubation:

-

Incubate the membrane with a diluted solution of streptavidin-HRP in Blocking Buffer for 1 hour at room temperature. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common.

-

-

Washing:

-

Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an appropriate imaging system. The active caspase-3 will appear as a biotinylated band at the expected molecular weight.

-

Caption: Workflow for Western blot detection of active caspase-3.

References

Methodological & Application

Application Notes and Protocols for Biotin-DEVD-CHO Pull-Down Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biotin-DEVD-CHO pull-down assay is a powerful affinity purification technique used to isolate and identify active caspase-3, a key executioner caspase in the apoptotic pathway. This method leverages the high affinity and specificity of the DEVD peptide sequence for the active site of caspase-3, coupled with the strong interaction between biotin and streptavidin. Biotin-DEVD-CHO is a synthetic tetrapeptide (Asp-Glu-Val-Asp) inhibitor of caspase-3 and -7, which is conjugated to biotin.[1] This allows for the selective capture of active caspase-3 from complex biological samples such as cell lysates. The captured caspase-3 can then be identified and quantified using various downstream applications, including Western blotting and mass spectrometry. This technique is invaluable for studying the mechanisms of apoptosis, screening for caspase inhibitors, and identifying novel substrates of caspase-3.

Principle of the Assay

The Biotin-DEVD-CHO pull-down assay is based on the following principles:

-

Specific Binding: The DEVD tetrapeptide sequence mimics the cleavage site of poly (ADP-ribose) polymerase (PARP), a well-known substrate of caspase-3.[2] The aldehyde group (CHO) on the C-terminus of the peptide forms a reversible covalent bond with the active site cysteine of caspase-3, ensuring specific and stable binding.

-

Affinity Purification: The biotin moiety on the DEVD-CHO inhibitor allows for the capture of the biotin-inhibitor-caspase complex by streptavidin-coated beads (e.g., agarose or magnetic beads).

-

Isolation and Detection: After incubation and washing steps to remove non-specific binders, the captured proteins are eluted from the beads and can be identified and quantified by downstream methods like SDS-PAGE and Western blotting.

Applications

-

Detection and quantification of active caspase-3: This assay allows for the specific detection of the active form of caspase-3 in cell lysates, providing a reliable marker for apoptosis.

-

Screening for caspase-3 inhibitors: The assay can be adapted to screen for compounds that inhibit the binding of active caspase-3 to Biotin-DEVD-CHO.

-

Identification of caspase-3 interacting proteins: By pulling down active caspase-3, it is possible to co-precipitate and identify its interacting partners, providing insights into the apoptotic signaling network.

-

Studying caspase-3 activation: The assay can be used to study the kinetics and regulation of caspase-3 activation in response to various stimuli.

Signaling Pathway: Caspase-3 Activation in Apoptosis

Caspase-3 is a critical executioner caspase that, once activated, cleaves a plethora of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Its activation is tightly regulated and can be initiated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

References

Application Notes and Protocols for Affinity Purification of Caspase-3 with Biotin-DEVD-CHO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the cleavage of key cellular proteins that leads to programmed cell death. The study of caspase-3 activity and its regulation is paramount in various fields, including cancer biology, neurodegenerative diseases, and immunology. A crucial step in studying this enzyme is its purification in an active form. Affinity purification is a powerful technique that allows for the selective isolation of a target protein from a complex mixture.[1] This document provides detailed application notes and protocols for the affinity purification of active caspase-3 using Biotin-DEVD-CHO, a potent and specific inhibitor.

Biotin-DEVD-CHO is a synthetic tetrapeptide inhibitor of caspase-3 and -7 that contains the amino acid sequence (Asp-Glu-Val-Asp) of the PARP cleavage site, a well-known caspase-3 substrate.[2][3] The aldehyde group (CHO) allows for reversible covalent binding to the active site of caspase-3, while the biotin moiety enables high-affinity binding to streptavidin-conjugated solid supports, such as agarose beads.[4][5] This dual functionality makes Biotin-DEVD-CHO an excellent tool for the specific capture and purification of active caspase-3.[4][6]

Principle of Affinity Purification

The affinity purification of caspase-3 with Biotin-DEVD-CHO follows a straightforward "bind-wash-elute" principle. First, a cell lysate containing active caspase-3 is incubated with Biotin-DEVD-CHO. The inhibitor selectively binds to the active site of caspase-3. This complex is then introduced to a streptavidin-agarose resin, where the biotin tag on the inhibitor facilitates the immobilization of the caspase-3-inhibitor complex onto the resin. Unbound proteins are then washed away. Finally, the purified active caspase-3 is eluted from the resin.

Signaling Pathway: Caspase-3 Activation

Caspase-3 is synthesized as an inactive zymogen, procaspase-3. Its activation is a key event in both the extrinsic and intrinsic apoptotic pathways. The following diagram illustrates the major pathways leading to the activation of caspase-3.

Experimental Workflow

The general workflow for the affinity purification of caspase-3 using Biotin-DEVD-CHO is depicted in the following diagram.

Detailed Experimental Protocols

Materials and Reagents:

-

Cells: A cell line known to undergo apoptosis and express caspase-3 (e.g., Jurkat, HeLa, or HL-60 cells).

-

Apoptosis-inducing agent: (e.g., staurosporine, etoposide, or anti-Fas antibody).

-

Biotin-DEVD-CHO: (Commercially available).

-

Streptavidin-Agarose Resin: (e.g., Pierce™ Streptavidin Agarose).

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.

-

Wash Buffer: 50 mM HEPES (pH 7.4), 500 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.

-

Elution Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT, and an excess of a competitive eluting agent (e.g., 20 mM free biotin or a high concentration of a non-biotinylated DEVD-containing peptide). Alternatively, a denaturing elution buffer such as 8M Guanidine-HCl, pH 1.5 can be used if downstream applications do not require native protein.

-

Caspase-3 Activity Assay Kit: (e.g., Colorimetric or fluorometric assay based on Ac-DEVD-pNA or Ac-DEVD-AFC substrate).[7][8]

-

Protease Inhibitor Cocktail: (Optional, to inhibit other proteases).

-

BCA Protein Assay Kit: For protein quantification.

-

SDS-PAGE and Western Blotting reagents.

-

Anti-Caspase-3 Antibody.

Protocol 1: Preparation of Apoptotic Cell Lysate

-

Culture cells to a density of 1-2 x 10^6 cells/mL.

-

Induce apoptosis by treating the cells with an appropriate agent and for a time determined by optimization (e.g., 1 µM staurosporine for 3-4 hours).

-

Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 10^7 cells/mL.

-

Incubate the cell suspension on ice for 20 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA protein assay.

Protocol 2: Affinity Purification of Active Caspase-3

-